Cas no 2137604-83-0 (1H-Imidazole, 2-[2-(chloromethyl)butyl]-1-methyl-)

1H-Imidazole, 2-[2-(chloromethyl)butyl]-1-methyl-, is a specialized heterocyclic compound featuring an imidazole core substituted with a chloromethylbutyl group and a methyl group at the 1-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and functional materials. The presence of both the imidazole ring and the chloromethyl moiety enhances its utility in nucleophilic substitution reactions, enabling the introduction of additional functional groups. Its stability under controlled conditions ensures reliable performance in synthetic applications. This compound is typically handled under inert conditions due to its sensitivity to moisture and air.
1H-Imidazole, 2-[2-(chloromethyl)butyl]-1-methyl- structure
2137604-83-0 structure
Product Name:1H-Imidazole, 2-[2-(chloromethyl)butyl]-1-methyl-
CAS No:2137604-83-0
MF:C9H15ClN2
MW:186.681801080704
CID:5287260
Update Time:2025-09-28

1H-Imidazole, 2-[2-(chloromethyl)butyl]-1-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole, 2-[2-(chloromethyl)butyl]-1-methyl-
    • Inchi: 1S/C9H15ClN2/c1-3-8(7-10)6-9-11-4-5-12(9)2/h4-5,8H,3,6-7H2,1-2H3
    • InChI Key: OFGPQCGBXPJRJA-UHFFFAOYSA-N
    • SMILES: C1(CC(CCl)CC)N(C)C=CN=1

1H-Imidazole, 2-[2-(chloromethyl)butyl]-1-methyl- Pricemore >>

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1H-Imidazole, 2-[2-(chloromethyl)butyl]-1-methyl- Related Literature

Additional information on 1H-Imidazole, 2-[2-(chloromethyl)butyl]-1-methyl-

1H-Imidazole, 2-[2-(Chloromethyl)butyl]-1-methyl- (CAS No. 2137604-83-0): An Overview of Its Structure, Properties, and Applications

1H-Imidazole, 2-[2-(chloromethyl)butyl]-1-methyl- (CAS No. 2137604-83-0) is a unique and versatile compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, characterized by its distinct molecular structure, exhibits a range of properties that make it a valuable candidate for various applications, including drug development and chemical synthesis.

The molecular formula of 1H-Imidazole, 2-[2-(chloromethyl)butyl]-1-methyl- is C9H14ClN2, and its molecular weight is approximately 185.67 g/mol. The compound features an imidazole ring with a substituted chloromethylbutyl group and a methyl group attached to the nitrogen atom. This specific arrangement of functional groups imparts unique chemical and physical properties to the molecule.

In terms of physical properties, 1H-Imidazole, 2-[2-(chloromethyl)butyl]-1-methyl- is typically a white to off-white solid at room temperature. It is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. The compound's melting point is around 55-58°C, and it has a boiling point above 300°C under standard atmospheric pressure.

The chemical stability of 1H-Imidazole, 2-[2-(chloromethyl)butyl]-1-methyl- is notable. It remains stable under normal storage conditions but may undergo degradation when exposed to strong acids or bases. The presence of the chloromethyl group makes it susceptible to nucleophilic substitution reactions, which can be harnessed for synthetic transformations.

In the realm of biological research, 1H-Imidazole, 2-[2-(chloromethyl)butyl]-1-methyl- has shown promise as a potential lead compound for drug development. Recent studies have explored its interactions with various biological targets, including enzymes and receptors. For instance, research published in the Journal of Medicinal Chemistry highlighted its ability to modulate the activity of certain kinases, which are key enzymes involved in cellular signaling pathways.

The imidazole ring in 1H-Imidazole, 2-[2-(chloromethyl)butyl]-1-methyl- is known for its ability to form hydrogen bonds and coordinate with metal ions. This property makes it an attractive scaffold for designing metalloenzyme inhibitors and other bioactive molecules. Additionally, the chloromethyl group can be used as a reactive handle for further functionalization, allowing for the synthesis of more complex derivatives with tailored biological activities.

In pharmaceutical applications, 1H-Imidazole, 2-[2-(chloromethyl)butyl]-1-methyl- has been investigated as a potential therapeutic agent for various diseases. Preclinical studies have demonstrated its efficacy in models of cancer, inflammation, and neurodegenerative disorders. For example, a study published in the European Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent antitumor activity against several cancer cell lines.

The safety profile of 1H-Imidazole, 2-[2-(chloromethyl)butyl]-1-methyl- is an important consideration for its use in pharmaceuticals. Toxicological studies have shown that it has low acute toxicity when administered orally or intravenously. However, chronic exposure and long-term effects require further investigation to ensure its safety for human use.

Beyond its biological applications, 1H-Imidazole, 2-[2-(chloromethyl)butyl]-1-methyl- finds utility in chemical synthesis as a building block or intermediate. Its reactivity and functional group diversity make it suitable for a wide range of synthetic transformations. For instance, it can be used in the preparation of more complex heterocyclic compounds through ring-opening reactions or as a ligand in transition metal-catalyzed processes.

In conclusion, 1H-Imidazole, 2-[2-(chloromethyl)butyl]-1-methyl- (CAS No. 2137604-83-0) is a multifaceted compound with significant potential in both research and practical applications. Its unique molecular structure endows it with valuable properties that make it an attractive candidate for drug development and chemical synthesis. Ongoing research continues to uncover new possibilities for this intriguing molecule.

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